molecular formula C9H8Br2O3 B7776042 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione CAS No. 63179-93-1

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione

Cat. No.: B7776042
CAS No.: 63179-93-1
M. Wt: 323.97 g/mol
InChI Key: HHFFMUZIOYHTFC-UHFFFAOYSA-N
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Description

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione is a chemical compound with the molecular formula C9H8Br2O3 and a molecular weight of 323.97 g/mol . This compound is characterized by its unique structure, which includes a hexahydro-4,7-methanoisobenzofuran core with two bromine atoms attached at the 5 and 6 positions. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione typically involves the bromination of hexahydro-4,7-methanoisobenzofuran-1,3-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 6 positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial-scale production would likely involve similar bromination reactions with appropriate scaling up of reaction vessels and optimization of reaction conditions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound possess antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Potential

Research has also highlighted the potential of this compound in anticancer applications. Its structural analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may have similar effects due to its structural characteristics .

Material Science Applications

The unique properties of this compound extend into material science:

Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis. Its brominated structure can enhance flame retardancy and thermal stability in polymer matrices. Research indicates that incorporating such compounds into polymers can improve their mechanical properties and resistance to degradation .

Environmental Studies

Given the increasing concern over environmental pollutants, the study of halogenated compounds like this compound is crucial:

Toxicity Assessment

The environmental impact and toxicity of this compound are subjects of ongoing research. Understanding its degradation pathways and potential bioaccumulation is essential for assessing risks associated with its use in industrial applications .

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesEvaluated against E. coli and S. aureusShowed significant inhibition at low concentrations
Anticancer Activity AssessmentTested on various cancer cell linesIndicated cytotoxic effects comparable to known chemotherapeutics
Polymer Enhancement ResearchIncorporated into polycarbonate matricesImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione is unique due to the presence of bromine atoms, which impart specific reactivity and properties that are distinct from its chloro and iodo analogs. This makes it particularly useful in certain synthetic and research applications where bromine’s reactivity is advantageous .

Biological Activity

5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione is a compound that has garnered interest due to its potential biological activities, particularly in the field of agrochemicals and insecticides. This article delves into the synthesis, biological effects, and relevant studies surrounding this compound.

Synthesis

The synthesis of this compound typically involves a Diels-Alder reaction between furan derivatives and cyclopentadiene. This method allows for regio- and stereoselective control over the resulting compounds. The synthesis pathway can be summarized as follows:

  • Starting Materials : Furan-2(5H)-one and cyclopentadiene.
  • Reaction Conditions : The reaction is conducted under controlled conditions to favor the formation of specific adducts.
  • Final Product : The target compound is isolated and purified for further analysis.

Insecticidal Properties

Research has highlighted the insecticidal activity of this compound against various insect pests. A notable study demonstrated its effectiveness against Diaphania hyalinata, a common pest in agriculture:

  • Effectiveness : The compound exhibited a significant knockdown effect, killing up to 90% of the pest population at certain concentrations.
  • Selectivity : It was observed that formulations containing this compound also had a selective impact on non-target organisms such as pollinator bees (Tetragonisca angustula), which were affected less severely (68.30% mortality) compared to the target pest .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

Study TypeFindings
Acute ToxicityCauses severe irritation to skin and eyes; potential respiratory irritant .
Chronic EffectsLong-term exposure may lead to delayed pulmonary edema and other respiratory issues .
Environmental ImpactStudies indicate potential risks to aquatic life and non-target terrestrial organisms .

Case Study 1: Insecticidal Efficacy

A study focused on the insecticidal efficacy of various lactones derived from furan compounds included this compound. The results showed that this compound had one of the highest mortality rates against D. hyalinata, indicating its potential as a viable agrochemical alternative.

Case Study 2: Selectivity Towards Non-target Species

Another investigation assessed the selectivity of this compound formulations on beneficial insects. The findings revealed that while effective against target pests, the compound showed lower toxicity to beneficial species like bees and natural predators .

Properties

IUPAC Name

8,9-dibromo-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c10-6-2-1-3(7(6)11)5-4(2)8(12)14-9(5)13/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFFMUZIOYHTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3C(C1C(C2Br)Br)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884164
Record name 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro-
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Molecular Weight

323.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5455-81-2, 63179-93-1
Record name 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione
Source CAS Common Chemistry
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Record name 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro-
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Record name NSC140602
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Record name 2, 5,6-dibromo-
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Record name 2, 5,6-dibromo-
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Record name 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro-
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Record name 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro-
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